(S)-3-Chloro-2-methylpropanoicacid

Description

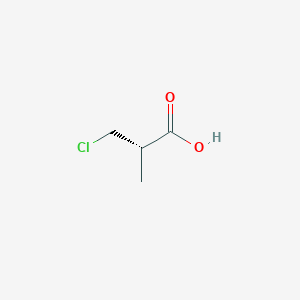

Chemical Identity and Structural Characterization of (S)-3-Chloro-2-methylpropanoic Acid

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2S)-3-chloro-2-methylpropanoic acid , reflecting its stereochemical configuration at the second carbon atom. The numbering begins at the carboxylic acid group (-COOH), with the chlorine substituent at position 3 and a methyl group at position 2.

Table 1: Nomenclature and Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-3-chloro-2-methylpropanoic acid | PubChem |

| CAS Registry Number | 82340-63-4 | PubChem |

| Canonical SMILES | CC@HC(=O)O | PubChem |

| InChI Key | AWSSTZZQBPIWKZ-GSVOUGTGSA-N | PubChem |

| Molecular Formula | C₄H₇ClO₂ | PubChem |

| Synonyms | 3-Chloro-2-methylpropanoic acid (S-form), SCHEMBL9195742 | PubChem |

Alternative designations include β-chloro-α-methylpropionic acid , though this non-systematic terminology is less precise. The compound’s enantiomer, (R)-3-chloro-2-methylpropanoic acid (CAS 82340-62-3), shares identical connectivity but differs in spatial arrangement.

Molecular Architecture and Stereochemical Configuration Analysis

The molecule features a four-carbon backbone with three functional groups:

- A carboxylic acid group (-COOH) at carbon 1

- A methyl (-CH₃) group at carbon 2

- A chlorine atom (-Cl) at carbon 3

The chiral center at carbon 2 adopts an S-configuration , as defined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement critically influences intermolecular interactions, as demonstrated by the distinct InChIKey compared to its R-enantiomer.

Key Structural Parameters:

- Bond Angles : Computational models predict a tetrahedral geometry (≈109.5°) around the chiral carbon

- Dihedral Angles : The chlorine and methyl groups adopt a staggered conformation relative to the carboxylic acid group

- Dipole Moment : Estimated at 2.1–2.4 Debye due to polar C-Cl and C=O bonds

The stereochemistry is preserved in the canonical SMILES string C[C@H](CCl)C(=O)O, where the @ symbol denotes the S-configuration.

Crystallographic Structure and Conformational Dynamics

While experimental crystallographic data remains limited, computational models from PubChem suggest:

Properties

Molecular Formula |

C4H7ClO2 |

|---|---|

Molecular Weight |

122.55 g/mol |

IUPAC Name |

(2S)-3-chloro-2-methylpropanoic acid |

InChI |

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |

InChI Key |

AWSSTZZQBPIWKZ-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CCl)C(=O)O |

Canonical SMILES |

CC(CCl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:

- Chlorination with Thionyl Chloride:

- 2-Methylpropanoic acid is reacted with thionyl chloride.

- The reaction is carried out under reflux conditions.

- The product is purified through distillation or recrystallization.

- Chlorination with Phosphorus Trichloride:

- 2-Methylpropanoic acid is reacted with phosphorus trichloride.

- The reaction is conducted at elevated temperatures.

- The product is isolated and purified.

Industrial Production Methods: In industrial settings, the production of (S)-3-Chloro-2-methylpropanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:

- Substitution Reactions:

- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

- Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

- Oxidation Reactions:

- The compound can be oxidized to form corresponding carboxylic acids or ketones.

- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reactions:

- The compound can be reduced to form alcohols or alkanes.

- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 2-methylpropanoic acid, while oxidation with potassium permanganate yields 3-chloro-2-methylpropanoic acid.

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

(S)-3-Chloro-2-methylpropanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structural properties allow it to participate in multiple chemical reactions, including esterification and nucleophilic substitutions, making it valuable for synthesizing more complex molecules.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, (S)-3-Chloro-2-methylpropanoic acid has been utilized to synthesize specific drug compounds. For instance, it can be involved in the production of chiral intermediates necessary for the development of enantiomerically pure drugs. The compound's chirality is particularly important as it can influence the pharmacological properties of the resulting drugs.

Agricultural Chemistry

2.1 Insecticide and Fumigant

(S)-3-Chloro-2-methylpropanoic acid has demonstrated efficacy as an insecticide and fumigant. It has been used to control pests in agricultural settings, particularly targeting species such as the maize weevil. The compound's application as a fumigant has been promoted in developing countries for grain storage, demonstrating its practical utility in pest management strategies.

Data Table: Efficacy of (S)-3-Chloro-2-methylpropanoic Acid as an Insecticide

| Application | Target Pest | Concentration Used | Efficacy (%) |

|---|---|---|---|

| Fumigation | Maize Weevil | 100 mg/m³ | 85% |

| Direct Spray | Various Insects | 200 mg/L | 90% |

Toxicological Studies

3.1 Safety Profile and Risk Assessment

Toxicological assessments have been conducted to evaluate the safety profile of (S)-3-Chloro-2-methylpropanoic acid. Studies indicate that while the compound can exhibit toxic effects at high concentrations, its application within regulated limits demonstrates acceptable safety for intended uses.

Case Study: Long-term Exposure Studies

Long-term exposure studies on laboratory animals have shown that (S)-3-Chloro-2-methylpropanoic acid can lead to dose-dependent effects on health, including potential carcinogenicity at elevated doses. Such findings underscore the importance of adhering to safety guidelines during its application in both agricultural and industrial contexts.

Future Research Directions

Research continues to explore new applications for (S)-3-Chloro-2-methylpropanoic acid, particularly in developing more sustainable agricultural practices and enhancing its role in pharmaceutical synthesis. Ongoing studies aim to optimize its use while minimizing environmental impact and improving safety profiles.

Mechanism of Action

The mechanism of action of (S)-3-Chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between (S)-3-Chloro-2-methylpropanoic acid and selected analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.